molecular formula C20H17NO3 B4699636 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one

1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one

Cat. No. B4699636
M. Wt: 319.4 g/mol
InChI Key: XITUAMUWBFKGDM-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one, also known as PPD-Fur, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. This compound is a member of the chalcone family, which is known for its diverse biological activities such as anti-inflammatory, antioxidant, and anticancer properties. PPD-Fur has been found to possess several unique properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. For example, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2 activity, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one may help to reduce inflammation in the body. 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has also been found to inhibit the activity of various signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been found to possess several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. These properties are believed to be due to the compound's ability to inhibit various enzymes and signaling pathways in the body. For example, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2 activity, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one may help to reduce inflammation in the body. 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has also been found to possess antioxidant properties, which may help to protect cells from damage caused by free radicals. In addition, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been found to possess anticancer properties, which may help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a variety of methods. This makes it a cost-effective compound for use in lab experiments. Another advantage is that it possesses several unique biological activities, making it a promising candidate for further research. However, one limitation is that the mechanism of action of 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one is not fully understood, which makes it difficult to design experiments to investigate its effects. Another limitation is that 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one may have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to investigate its potential as a pesticide for use in agriculture. In addition, future research could focus on elucidating the mechanism of action of 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one, which would help to design more targeted experiments to investigate its effects. Finally, future research could focus on synthesizing and testing derivatives of 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one to identify compounds with improved biological activities and reduced off-target effects.

Scientific Research Applications

1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various scientific fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been found to possess several unique biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In agriculture, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been found to possess insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In materials science, 1-(5-methyl-2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one has been found to possess unique optical properties, making it a potential candidate for the development of new optical materials.

properties

IUPAC Name

(E)-1-(5-methylfuran-2-yl)-3-(4-phenoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-15-7-12-20(23-15)19(22)13-14-21-16-8-10-18(11-9-16)24-17-5-3-2-4-6-17/h2-14,21H,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITUAMUWBFKGDM-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CNC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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